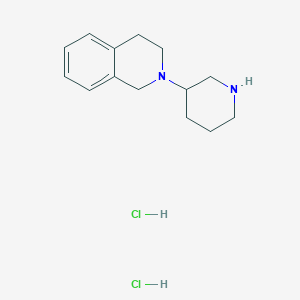
2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Descripción general
Descripción
The compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
While specific synthesis methods for “2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride” were not found, piperidine derivatives are typically synthesized using intra- and intermolecular reactions . For instance, 3,4-disubstituted pyridine derivatives were designed and synthesized using a structure-based drug design approach .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines demonstrated promising antimicrobial activity against various pathogenic strains of bacteria and fungi. The chemical structures of these compounds were established using elemental and spectral techniques, revealing their potential in antimicrobial applications (Zaki et al., 2019).
Bradycardic Activity
Several studies have synthesized and evaluated the bradycardic activities of piperidinoalkanoyl-1,2,3,4-tetrahydroisoquinoline derivatives. These compounds were tested for their potential to reduce heart rate (bradycardia) in isolated right atria and in anesthetized rats, showing significant activity with minimal effects on mean blood pressure (Kubota et al., 2004).
Biological Evaluation of Hybrid Compounds
A hybrid of ibuprofen with 1,2,3,4-tetrahydroisoquinoline and piperidine was synthesized and evaluated for its antioxidant, antitryptic, and albumin denaturation inhibition activities. The study provided insights into the biological activities of these hybrid compounds and established their lipophilicity through both experimental and in silico methods (Manolov et al., 2022).
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which include 2-(3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, are present in more than twenty classes of pharmaceuticals . These compounds play a significant role in the pharmaceutical industry, indicating that they likely interact with a variety of molecular targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Given the broad range of pharmaceuticals that contain piperidine derivatives, it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects .
Result of Action
Given the broad range of pharmaceuticals that contain piperidine derivatives, it is likely that this compound has a variety of effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
2-(3-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly cholesterol 24-hydroxylase (CH24H or CYP46A1), which is involved in the metabolism of cholesterol in the brain . The interaction with CH24H suggests that this compound may influence cholesterol homeostasis and potentially impact neurological functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cholesterol 24-hydroxylase can lead to changes in cholesterol levels within cells, which in turn can affect cell membrane composition and signaling pathways . Additionally, it may impact the expression of genes involved in cholesterol metabolism and transport.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as enzymes and receptors. It has been found to inhibit the activity of cholesterol 24-hydroxylase, thereby reducing the conversion of cholesterol to 24S-hydroxycholesterol . This inhibition can lead to alterations in cholesterol homeostasis and potentially affect neuronal function. Furthermore, the compound may also interact with other enzymes and receptors, leading to changes in their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cholesterol metabolism without causing significant adverse effects . At higher doses, it may lead to toxic effects, including disruptions in cellular function and potential neurotoxicity. Threshold effects have been observed, indicating that there is a dosage range within which the compound exerts its beneficial effects without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes such as cholesterol 24-hydroxylase, influencing the conversion of cholesterol to 24S-hydroxycholesterol . This interaction can affect metabolic flux and the levels of metabolites involved in cholesterol homeostasis. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound has been shown to cross the blood-brain barrier, allowing it to exert its effects on brain cholesterol metabolism . Within cells, it may interact with specific transporters that facilitate its uptake and distribution to target sites. The localization and accumulation of the compound can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in specific cellular compartments, including the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can interact with enzymes and other biomolecules involved in cholesterol metabolism. The subcellular localization can influence the compound’s efficacy and its impact on cellular processes.
Propiedades
IUPAC Name |
2-piperidin-3-yl-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-5-13-11-16(9-7-12(13)4-1)14-6-3-8-15-10-14;;/h1-2,4-5,14-15H,3,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIFFTPMNOLBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCC3=CC=CC=C3C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


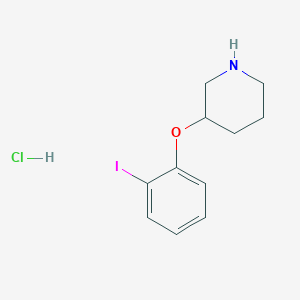
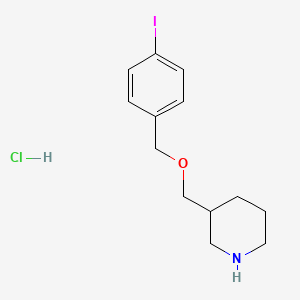
![4-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1398238.png)
![3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1398239.png)
![4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398240.png)

![4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1398244.png)
![Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398245.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398246.png)
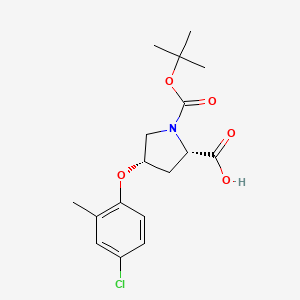

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398253.png)
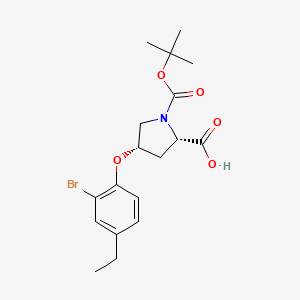
![2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398257.png)
